5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
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Overview
Description
The compound 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is a complex organic molecule featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one typically involves multi-step organic reactions
Formation of the Cyclopenta[a]inden Core: This step often involves a cyclization reaction using a suitable precursor such as a substituted benzene derivative.
Introduction of the Dimethyl-phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Addition of the Mercapto Group: The mercapto group is typically introduced via nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one: can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids (AlCl₃).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one: can be compared to other indole derivatives, which also exhibit a range of biological activities.
Indole Derivatives: Known for their antiviral, anticancer, and antimicrobial properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique reactivity and bioactivity compared to other similar compounds.
Properties
CAS No. |
380436-82-8 |
---|---|
Molecular Formula |
C17H16N2OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
11-(2,5-dimethylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
InChI |
InChI=1S/C17H16N2OS2/c1-9-6-7-10(2)12(8-9)19-16(20)14-11-4-3-5-13(11)22-15(14)18-17(19)21/h6-8H,3-5H2,1-2H3,(H,18,21) |
InChI Key |
ACYCAOWUYIHABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Origin of Product |
United States |
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